(Z)-N-Hydroxyquinoline-6-carbonimidoyl chloride
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Overview
Description
N-Hydroxyquinoline-6-carbimidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyquinoline-6-carbimidoyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the treatment of 8-hydroxyquinoline with reagents such as hydroxylamine hydrochloride and iodine in aqueous ammonia . This reaction yields the desired compound under controlled conditions.
Industrial Production Methods
Industrial production of N-Hydroxyquinoline-6-carbimidoyl chloride may involve bulk synthesis techniques, including the use of copper-catalyzed Grignard reagents (RMgX; R = i-Pr and i-Bu) to produce 2-alkyl-8-hydroxyquinoline derivatives . These methods are optimized for large-scale production to meet the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyquinoline-6-carbimidoyl chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can yield different hydroquinoline compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
N-Hydroxyquinoline-6-carbimidoyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxyquinoline-6-carbimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets, including enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
N-Hydroxyquinoline-6-carbimidoyl chloride can be compared with other similar compounds, such as:
8-Hydroxyquinoline: A compound with a similar structure but different functional groups, known for its broad-ranging pharmacological potential.
Hydroxychloroquine: A derivative of quinoline used as an antimalarial and immunomodulatory agent.
The uniqueness of N-Hydroxyquinoline-6-carbimidoyl chloride lies in its specific functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Conclusion
N-Hydroxyquinoline-6-carbimidoyl chloride is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for therapeutic applications.
Properties
IUPAC Name |
N-hydroxyquinoline-6-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMCRNMCHZWYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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